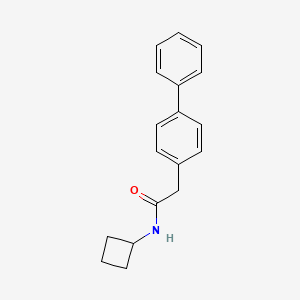
N-cyclobutyl-2-(4-phenylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML343 is a small molecule that has been identified as an agonist of the quorum sensing receptor CqsS in Vibrio cholerae . Quorum sensing is a process of bacterial cell-to-cell communication that relies on the recognition of extracellular signaling molecules called autoinducers. ML343 has been shown to modulate quorum sensing pathways, which are crucial for regulating bacterial behaviors such as bioluminescence, sporulation, virulence factor production, and biofilm formation .
Preparation Methods
The synthesis of ML343 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial production methods for ML343 would likely involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for mass production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
ML343 undergoes various types of chemical reactions, including:
Oxidation: ML343 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of ML343 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: ML343 can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Cyclization: The compound can participate in cyclization reactions to form cyclic structures, which may involve the use of catalysts and specific reaction conditions
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of ML343 .
Scientific Research Applications
ML343 has a wide range of scientific research applications, including:
Mechanism of Action
ML343 exerts its effects by binding to the CqsS receptor in Vibrio cholerae, a transmembrane receptor involved in quorum sensing. Upon binding, ML343 activates the receptor, leading to the initiation of a signaling cascade that modulates the expression of genes involved in quorum sensing-regulated behaviors. The molecular targets and pathways involved include the CqsS receptor, downstream signaling proteins, and regulatory genes that control bacterial behavior .
Comparison with Similar Compounds
ML343 is structurally distinct from other quorum sensing modulators such as ML344, which also targets the CqsS receptor but has a different chemical structure and mode of action . Similar compounds include:
ML344: Another agonist of the CqsS receptor with a different chemical structure and potency.
N-Acyl homoserine lactones (AHLs): A class of quorum sensing molecules used by Gram-negative bacteria.
ML343 is unique in its specific interaction with the CqsS receptor and its ability to modulate quorum sensing pathways in Vibrio cholerae, making it a valuable tool for studying bacterial communication and developing new antibacterial strategies .
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-cyclobutyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C18H19NO/c20-18(19-17-7-4-8-17)13-14-9-11-16(12-10-14)15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,19,20) |
InChI Key |
ZAMVIMIKYOABNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















